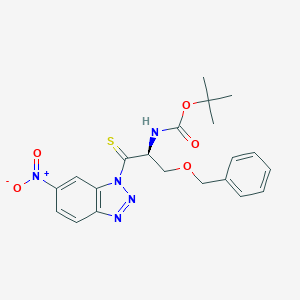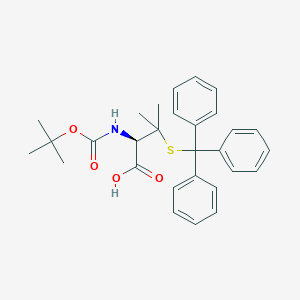
Boc-pen(trt)-OH
概要
説明
Boc-pen(trt)-OH, also known as N-tert-butoxycarbonyl-S-trityl-L-penicillamine, is a derivative of penicillamine. Penicillamine is an amino acid that is commonly used in peptide synthesis due to its unique structural properties. The compound this compound is particularly valuable in the field of peptide chemistry for its role in native chemical ligation, a method used to join two peptide fragments together.
科学的研究の応用
Boc-pen(trt)-OH has a wide range of applications in scientific research:
Biology: The compound facilitates the creation of peptide-based probes and inhibitors, which are valuable tools in biological research.
Medicine: this compound is used in the development of peptide-based therapeutics, including drugs for cancer and autoimmune diseases.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-pen(trt)-OH typically involves the protection of the amino and thiol groups of penicillamine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the thiol group using trityl (trt). The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of this compound, ensuring high purity and yield.
化学反応の分析
Types of Reactions: Boc-pen(trt)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The trityl group can be selectively removed under mild acidic conditions, revealing the thiol group which can then participate in native chemical ligation reactions .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Major Products: The major products of these reactions are typically longer peptide chains formed by the ligation of smaller peptide fragments. The use of this compound allows for the formation of peptides with specific sequences and structures.
類似化合物との比較
N-tert-butoxycarbonyl-L-cysteine: Similar to Boc-pen(trt)-OH, this compound is used in peptide synthesis but lacks the steric hindrance provided by the trityl group.
N-tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine: Another thiol-protected amino acid used in peptide synthesis, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its combination of Boc and trityl protecting groups, which provide both steric protection and ease of deprotection. This makes it particularly valuable in the synthesis of sterically demanding peptides and proteins .
特性
IUPAC Name |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4S/c1-27(2,3)34-26(33)30-24(25(31)32)28(4,5)35-29(21-15-9-6-10-16-21,22-17-11-7-12-18-22)23-19-13-8-14-20-23/h6-20,24H,1-5H3,(H,30,33)(H,31,32)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFULWLRDJMLHCD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566755 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135592-13-1 | |
| Record name | N-(tert-Butoxycarbonyl)-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


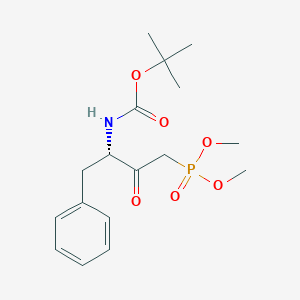

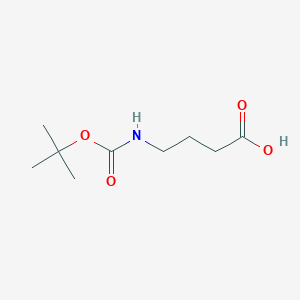
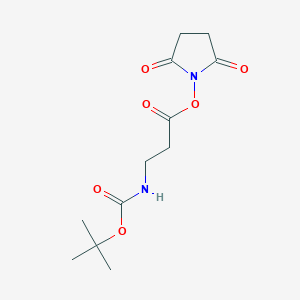
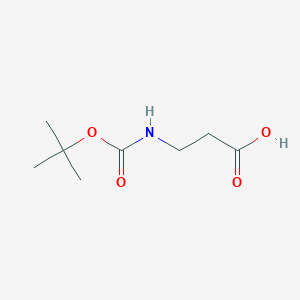
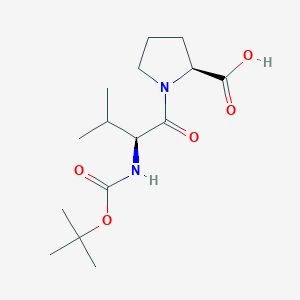

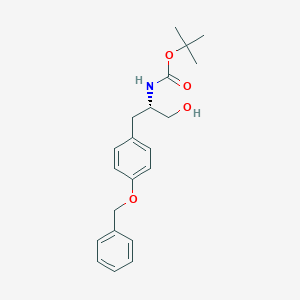
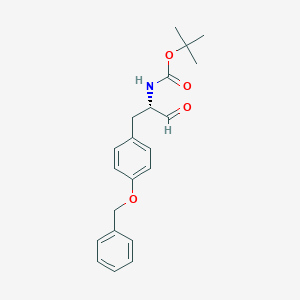

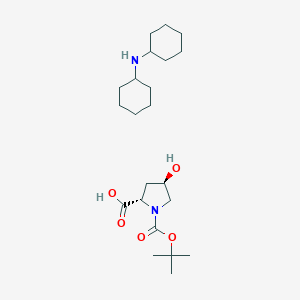
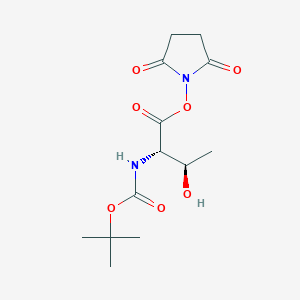
![(2S,3R)-3-[(4-chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558051.png)
